CVT-313 is a small molecule identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) []. CDKs are a family of enzymes that play a critical role in regulating the cell cycle, the process by which cells grow and divide. Specifically, CDK2 controls the transition from the G1 phase (cell growth) to the S phase (DNA replication) of the cell cycle [].
CVT-313 has been shown to inhibit the proliferation of various cell lines in vitro, including rat neonatal aortic smooth muscle cells and a range of tumor cell lines []. This effect is attributed to its ability to block CDK2 activity, thereby preventing cells from entering the S phase and undergoing division.
Cvt-313 is a small molecule compound identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase critical for cell cycle regulation. This compound belongs to a class of purine analogs and has shown promise in preclinical studies for its potential application in cancer therapy. Cvt-313 demonstrates strong binding affinity to CDK2, stabilizing the protein and inhibiting aberrant cell proliferation, particularly in human lung carcinoma cells .
CVT-313 acts as a specific inhibitor of CDK2. CDKs are enzymes that control the cell cycle by phosphorylating specific proteins at critical stages. CDK2 forms a complex with cyclin E, and this complex is essential for the transition from G1 to S phase of the cell cycle. CVT-313 binds to the ATP-binding pocket of CDK2, thereby preventing ATP binding and subsequent phosphorylation activity. This inhibition disrupts the cell cycle progression and can lead to cell death [].
Information regarding the safety and hazards associated with CVT-313 is limited due to the lack of publicly available data. As with any new compound, proper handling and safety precautions are essential when working with CVT-313. Given its potential biological activity, it should be treated as a potentially hazardous material and handled according to appropriate laboratory safety protocols.
Cvt-313 primarily functions by binding to the ATP-binding pocket of CDK2, effectively preventing the kinase from phosphorylating its substrates. The binding involves several key interactions:
Cvt-313 exhibits significant biological activity as an inhibitor of CDK2. It has been shown to:
The synthesis of Cvt-313 involves several steps typical for purine analogs. While specific synthetic routes are proprietary or not fully disclosed in available literature, general methods include:
Cvt-313 is primarily investigated for its potential applications in oncology, specifically as a therapeutic agent targeting CDK2 in various cancers. Its ability to inhibit cell proliferation and induce cell cycle arrest makes it a candidate for further development in cancer treatment protocols. Additionally, it serves as a valuable tool compound for studying CDK2's role in cellular processes and signaling pathways .
Studies have demonstrated that Cvt-313 interacts specifically with CDK2, leading to significant biochemical changes:
Cvt-313 shares structural similarities with other CDK inhibitors but exhibits unique properties that distinguish it from these compounds. Some notable similar compounds include:
Compound Name | Mechanism of Action | IC50 (µM) | Unique Features |
---|---|---|---|
Dinaciclib | Inhibits multiple cyclin-dependent kinases | 0.01 | Broad-spectrum activity |
Roscovitine | Selective CDK inhibitor | 0.5 | Induces apoptosis |
Palbociclib | Selective inhibitor of CDK4/6 | 0.5 | Primarily targets breast cancer |
Flavopiridol | Broad-spectrum CDK inhibitor | 0.1 | Targets various kinases |
Cvt-313 is unique due to its selective inhibition of CDK2 while maintaining a favorable safety profile and potential for further chemical modifications aimed at enhancing its potency and specificity against cancer cells .